molecular formula C11H21NO2S B2632308 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine CAS No. 2159960-56-0

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine

Cat. No. B2632308
M. Wt: 231.35
InChI Key: LZHVKKBIZBTFMR-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine, also known as DMDO-TEMPO, is a stable nitroxide radical that has been widely used in scientific research. It is a versatile compound that has been employed in various fields, including chemistry, biology, and materials science.

Scientific Research Applications

Novel Fluorinated Dioxolane Oxazoline Polymers

Researchers Kaku and Hung (1993) synthesized novel fluorinated dioxolane oxazoline polymers, which are amorphous and soluble in common organic solvents. These polymers are useful for surface modification of 6,6-nylon, highlighting their potential in materials science and engineering applications (Kaku & Hung, 1993).

Chemical Synthesis and Optical Purity

Mukarram, Chavan, Khan, and Bandgar (2011) described an efficient protocol for synthesizing a specific ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate for the preparation of gemcitabine hydrochloride. They focused on achieving high optical purity, adaptable for industrial scale (Mukarram et al., 2011).

Anticholinergic Potency of Dioxolans

Brimblecombe, Inch, Wetherell, and Williams (1971) studied the anticholinergic potency of certain dioxolans. They found that the anticholinergic potency depended on the configuration of the benzylic carbon atom, demonstrating the potential of these compounds in pharmacological contexts (Brimblecombe et al., 1971).

Heterocyclic System Synthesis

Bogolyubov, Chernysheva, and Semenov (2004) discussed using a bromomethylene derivative of dioxolan for synthesizing various heterocyclic systems. This research illustrates the versatility of dioxolans in organic chemistry and the synthesis of complex molecules (Bogolyubov et al., 2004).

Herbicidal Activity

Raskildina, Yakovenko, Mryasova, and Zlotskii (2018) explored the herbicidal activity of compounds based on 1,3-dioxolane. They synthesized esters and amides and studied their effects on wheat and peas, indicating potential agricultural applications (Raskildina et al., 2018).

Biomedical Applications

Kronek, Kroneková, Lustoň, Paulovičová, Paulovičová, and Mendrek (2011) conducted in vitro bio-immunological and cytotoxicity studies on poly(2-oxazolines), which included compounds related to 1,3-dioxolan. They found low cytotoxicity and potential for drug delivery and immunobiology applications (Kronek et al., 2011).

properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2)9-12(5-8-15-11)4-3-10-13-6-7-14-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVKKBIZBTFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC2OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine

CAS RN

2159960-56-0
Record name 4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
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